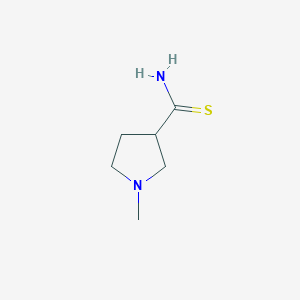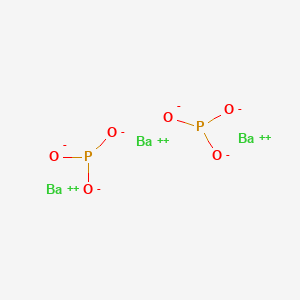
Bariumphosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bariumphosphite is an inorganic compound composed of barium and phosphite ions It is a white crystalline solid that is relatively insoluble in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bariumphosphite can be synthesized through several methods. One common method involves the reaction of barium chloride with sodium phosphite in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting this compound precipitates out of the solution: [ \text{BaCl}_2 + 2\text{Na}_2\text{HPO}_3 \rightarrow \text{Ba}(\text{HPO}_3)_2 + 2\text{NaCl} ]
Another method involves the reaction of barium hydroxide with phosphorous acid: [ \text{Ba}(\text{OH})_2 + 2\text{H}_3\text{PO}_3 \rightarrow \text{Ba}(\text{HPO}_3)_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the same principles as the laboratory methods. The reactions are carried out in large reactors, and the product is filtered, washed, and dried to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bariumphosphite undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form barium phosphate.
Reduction: It can be reduced under specific conditions to form elemental phosphorus and barium.
Substitution: this compound can participate in substitution reactions where the phosphite ion is replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution Reactions: These reactions often require the presence of strong acids or bases to facilitate the exchange of ions.
Major Products Formed
Oxidation: Barium phosphate
Reduction: Elemental phosphorus and barium
Substitution: Various barium salts depending on the substituting anion
Wissenschaftliche Forschungsanwendungen
Bariumphosphite has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: this compound is used in studies involving phosphite metabolism and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of specialized glasses and ceramics due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of bariumphosphite involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes involved in phosphate metabolism, leading to altered cellular functions. In industrial applications, its chemical stability and reactivity make it a valuable component in the production of materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium Phosphate: Similar in composition but differs in the oxidation state of phosphorus.
Barium Sulfate: Used as a contrast agent in medical imaging, but has different chemical properties.
Barium Carbonate: Used in ceramics and glass production, but with different reactivity.
Uniqueness
Bariumphosphite is unique due to its specific reactivity and applications in various fields. Its ability to undergo oxidation and reduction reactions makes it versatile for chemical synthesis. Additionally, its potential use in medical and industrial applications highlights its importance.
Eigenschaften
Molekularformel |
Ba3O6P2 |
|---|---|
Molekulargewicht |
569.9 g/mol |
IUPAC-Name |
barium(2+);diphosphite |
InChI |
InChI=1S/3Ba.2O3P/c;;;2*1-4(2)3/q3*+2;2*-3 |
InChI-Schlüssel |
FAARTQSZKSBAOS-UHFFFAOYSA-N |
Kanonische SMILES |
[O-]P([O-])[O-].[O-]P([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


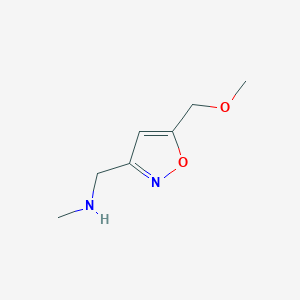
![[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12853838.png)
![[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate](/img/structure/B12853839.png)
![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12853853.png)
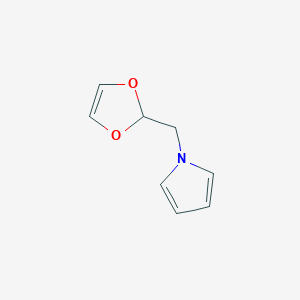
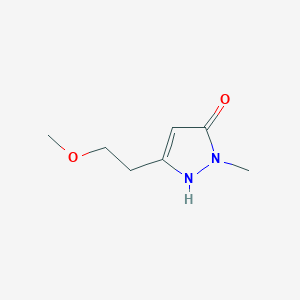


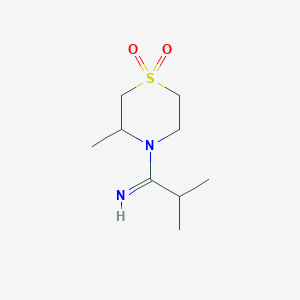

![6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B12853884.png)
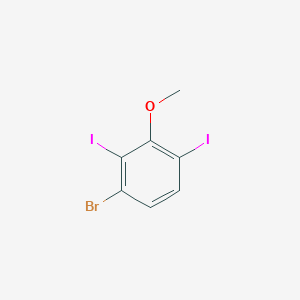
![2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853898.png)
